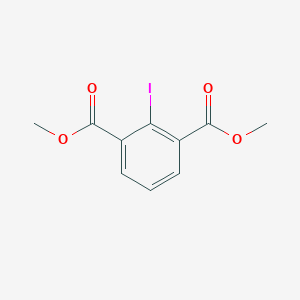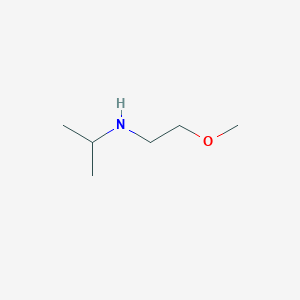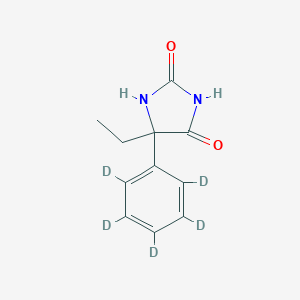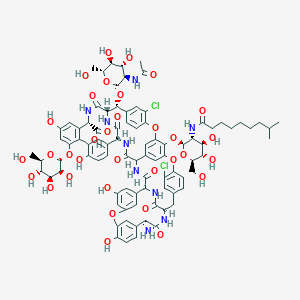
泰可菌素 A2-2
描述
Teicoplanin A2-2 is a major analogue of the family of lipoglycopeptide antibiotics produced by Actinoplanes teichomyceticus . It is a mixture of five closely related glycopeptide antibiotics . Teicoplanin has a similar spectrum of activity as vancomycin and is effective against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
Synthesis Analysis
Teicoplanin A2-2 is primarily formed by bacteria as a blend of A2-1 through A2-5 lipoforms which have different fatty acid chains attached to the glcNAc (N-acetyl-β-D-glucosamine) residue . The synthesis and biological evaluation of seven derivatives of teicoplanin bearing hydrophobic or superbasic side chain have been reported .Molecular Structure Analysis
The main chemical structure of Teicoplanin A2-2 is a heptapeptide with three monosaccharide residues: α-D-mannose, N-acetyl-β-D-glucosamine, and N-acyl-β-D-glucosamine . The teicoplanin factors differ only in the acyl group in the northernmost of two glucosamines glycosidically linked to the cyclic peptide aglycone .Physical And Chemical Properties Analysis
The hydrodynamic properties of Teicoplanin A2-2 were examined in phosphate chloride buffer (pH 6.8, I = 0.10 M) using sedimentation velocity and sedimentation equilibrium in the analytical ultracentrifuge together with capillary (rolling ball) viscometry . In the concentration range, 0–10 mg/mL teicoplanin A2-2 was found to self-associate plateauing > 1 mg/mL to give a molar mass of (35,400 ± 1000) g/mol corresponding to (19 ± 1) mers, with a sedimentation coefficient s20, w = 4.65 S .科学研究应用
Treatment of Gram-Positive Bacterial Infections
Teicoplanin A2-2 is a major analogue of a family of lipoglycopeptides produced by Actinoplanes teichomyceticus. It possesses potent broad-spectrum antibiotic activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
Inhibition of Cell Wall Synthesis
Teicoplanin A2-2 inhibits cell wall synthesis in Bacillus subtilis. This inhibition is accompanied by an intracellular accumulation of UDP-N-acetyl-muramyl-pentapeptide .
Treatment of Serious Infections
The natural glycopeptide antibiotic teicoplanin is used for the treatment of serious Gram‐positive related bacterial infections and can be administered intravenously, intramuscularly, topically (ocular infections), or orally .
Potential Use Against SARS-CoV-2
Teicoplanin has also been considered for targeting viral infection by SARS‐CoV‐2 .
Study of Molecular Hydrodynamics
The hydrodynamic properties of teicoplanin A2 were examined in phosphate chloride buffer using sedimentation velocity and sedimentation equilibrium in the analytical ultracentrifuge together with capillary (rolling ball) viscometry .
Optimal Dosage Regimens in Critically Ill Patients
Research has been conducted to develop a population pharmacokinetic model describing teicoplanin concentrations in patients hospitalized in intensive care unit (ICU) and to perform Monte Carlo simulations to provide detailed dosing regimens of teicoplanin .
Treatment of Patients with Renal Dysfunction
Teicoplanin is commonly used clinically instead of vancomycin for the treatment of patients with renal dysfunction .
Biosynthesis Research
There is keen interest in manipulation of structures of moenomycins in order to better understand their structure-activity relationships and to generate improved analogs .
作用机制
Target of Action
Teicoplanin A2-2, also known as Teichomycin A2 factor 2, primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . The compound’s primary target is the peptidoglycan in the bacterial cell wall . Peptidoglycan is a crucial component of the bacterial cell wall that provides structural integrity.
Mode of Action
Teicoplanin A2-2 operates by inhibiting the synthesis and polymerization of peptidoglycan, a critical component of the bacterial cell wall . It binds to the D-Ala-D-Ala terminus of the pentapeptide substrate via hydrogen bonds, thereby inhibiting the formation of the peptidoglycan chains . This interaction disrupts the cell wall synthesis, leading to bacterial cell death .
Biochemical Pathways
The biosynthesis of Teicoplanin A2-2 involves a complex interplay of structural, regulatory, and resistance genes . The compound is primarily formed by bacteria as a blend of A2-1 through A2-5 lipoforms, which have different fatty acid chains attached to the N-acetyl-β-D-glucosamine residue . The antibiotic mechanism of Teicoplanin A2-2 is similar to that of vancomycin, another glycopeptide .
Pharmacokinetics
Teicoplanin A2-2 exhibits a triexponential elimination pattern with half-lives of 0.4 to 1.0, 9.7 to 15.4, and 83 to 168 hours . The compound is predominantly eliminated by the kidneys, with only 2 to 3% of an intravenously administered dose being metabolized . The total clearance is 11 ml/h/kg, and steady state is reached slowly, with 93% being achieved after 14 days of repeated administration .
Result of Action
The inhibition of peptidoglycan synthesis by Teicoplanin A2-2 leads to the disruption of the bacterial cell wall, resulting in bacterial cell death . This makes it an effective treatment for serious infections caused by multidrug-resistant Gram-positive bacteria .
Action Environment
The action of Teicoplanin A2-2 can be influenced by environmental factors. For instance, in aqueous solution, Teicoplanin A2-2 has been found to self-associate, forming a globular macromolecular assembly . This self-association could potentially influence the compound’s action, efficacy, and stability .
安全和危害
As per the safety data sheet, Teicoplanin A2-2 should not be released into the environment . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methylnonanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H97Cl2N9O33/c1-33(2)8-6-4-5-7-9-60(108)94-68-74(113)71(110)58(31-101)129-87(68)132-78-55-25-40-26-56(78)126-52-17-13-38(23-47(52)90)77(131-86-67(92-34(3)103)73(112)70(109)57(30-100)128-86)69-84(121)98-66(85(122)123)45-28-42(105)29-54(127-88-76(115)75(114)72(111)59(32-102)130-88)61(45)44-22-37(12-14-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-20-41(104)27-43(21-39)124-53-24-36(11-15-50(53)107)62(91)80(117)93-48(79(116)95-64)19-35-10-16-51(125-55)46(89)18-35/h10-18,20-29,33,48,57-59,62-77,86-88,100-102,104-107,109-115H,4-9,19,30-32,91H2,1-3H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123)/t48-,57-,58-,59-,62-,63-,64+,65-,66+,67-,68-,69+,70-,71-,72-,73-,74-,75+,76+,77-,86+,87+,88+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOXVFYORXUCPY-PKMGYIMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H97Cl2N9O33 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872358 | |
| Record name | Teichomycin A2 factor 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1879.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Teicoplanin A2-2 | |
CAS RN |
91032-26-7 | |
| Record name | Teicoplanin A2-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091032267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Teichomycin A2 factor 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEICOPLANIN A2-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V7Z6HDK93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
A: Teicoplanin A2-2 exerts its antibacterial activity by inhibiting cell wall peptidoglycan synthesis. [] It achieves this by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors. [] This binding prevents the transglycosylation and transpeptidation reactions necessary for peptidoglycan cross-linking, ultimately leading to bacterial cell death.
A: Teicoplanin A2-2 is a complex glycopeptide antibiotic with a molecular weight of approximately 1882 g/mol. [] It features a heptapeptide backbone with attached sugar moieties. [] While its exact molecular formula can vary slightly due to the presence of different fatty acid chains, the core structure remains consistent. Further structural insights can be obtained from X-ray crystallography data. [, ]
A: While Teicoplanin A2-2 itself is not typically employed as a catalyst, its unique structure and binding properties have been exploited in the development of peptide-based catalysts. [] Researchers have successfully designed catalysts that mimic Teicoplanin A2-2's interaction with its target, enabling site-selective phosphorylation of the antibiotic itself. [, ] This strategy showcases the potential of utilizing Teicoplanin A2-2 as a scaffold for developing novel catalysts.
A: Molecular dynamic simulations have played a crucial role in understanding the binding modes of Teicoplanin A2-2. [] These simulations provide insights into the inter- and intramolecular forces governing chiral recognition processes involving Teicoplanin A2-2 as a chiral selector. [] Such studies contribute to a deeper understanding of the compound's interactions and potential applications in chiral separations.
A: Modifications to the Teicoplanin A2-2 structure can significantly impact its activity. For instance, removing the acetylglucosamine moiety creates a derivative with enhanced activity against coagulase-negative staphylococci. [] Further modifications, like introducing an amide group, can enhance activity against specific bacterial strains, including VanA enterococci. [] These findings underscore the importance of SAR studies in optimizing Teicoplanin A2-2 derivatives for therapeutic applications.
A: While Teicoplanin A2-2 exhibits potent activity against a broad spectrum of Gram-positive bacteria, resistance has been observed. Some Staphylococcus haemolyticus strains display resistance to Teicoplanin, highlighting the need for continued surveillance and development of novel therapeutic strategies. []
A: Teicoplanin A2-2 demonstrates significant in vitro and in vivo efficacy against various Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae. [] Animal model studies have confirmed its effectiveness in treating infections like staphylococcal septicemia and endocarditis, paving the way for clinical applications. []
A: Researchers employ a combination of techniques to characterize and quantify Teicoplanin A2-2. Mass spectrometry and 2D-NMR spectroscopy are essential for structural assignments, particularly when studying the phosphorylation of Teicoplanin A2-2. [] These methods enable the identification and characterization of different phosphorylated derivatives.
ANone: The emergence of antibiotic resistance underscores the constant need for new therapeutic options. While Teicoplanin A2-2 remains a valuable antibiotic, researchers are actively exploring alternative strategies. This includes the development of novel glycopeptide antibiotics with improved activity against resistant strains and the investigation of combination therapies to combat multidrug-resistant infections.
A: The discovery and development of Teicoplanin A2-2 represents a significant milestone in combating Gram-positive bacterial infections. Early studies focused on characterizing its structure, mechanism of action, and spectrum of activity. Subsequent research efforts explored the development of semi-synthetic derivatives with improved pharmacological properties, such as MDL 62,873, which showed promising activity against various Gram-positive bacteria. [] The ongoing exploration of Teicoplanin A2-2's unique properties, including its use as a scaffold for catalyst design [, ], continues to shape its research landscape.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)


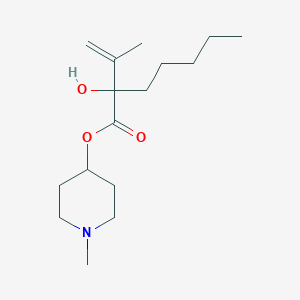

![4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B21316.png)
